molecular formula C8H9BN2O2 B593847 3-Methyl-1H-indazole-5-boronic acid CAS No. 1245816-25-4

3-Methyl-1H-indazole-5-boronic acid

Cat. No. B593847
CAS RN: 1245816-25-4
M. Wt: 175.982
InChI Key: MJPMZQXVUISBFX-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-5-boronic acid is a chemical compound with the CAS Number: 1245816-25-4 . It has a molecular weight of 175.98 and its IUPAC name is 3-methyl-1H-indazol-5-ylboronic acid . It is a solid substance and is usually stored in a refrigerator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BN2O2/c1-5-7-4-6 (9 (12)13)2-3-8 (7)11-10-5/h2-4,12-13H,1H3, (H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 175.98 . The compound is usually stored in a refrigerator .

Scientific Research Applications

Pharmacological Importance of Indazole Derivatives

Indazole derivatives, including those modified with boronic acid groups like 3-Methyl-1H-indazole-5-boronic acid, are of significant pharmacological interest. These compounds serve as the core structure for various compounds with potential therapeutic value. They exhibit promising anticancer and anti-inflammatory activities, and are also applied in disorders involving protein kinases and neurodegeneration. Their defined mechanisms of action pave the way for new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Boronic Acid in Drug Discovery

Boronic acid derivatives are increasingly incorporated into medicinal chemistry, with the FDA and Health Canada approving several boronic acid drugs. These compounds potentially enhance drug potency or improve pharmacokinetics. The unique properties of boronic acids, like those seen in this compound, are leveraged for the discovery of new drugs, indicating a growing trend in their application for therapeutic purposes (Plescia & Moitessier, 2020).

Boron Removal Applications

In the context of environmental applications, the behavior of boron, including compounds like this compound, is critical in seawater desalination. The removal of boron by reverse osmosis membranes is a vital process to meet drinking water standards, showcasing an application of boron chemistry beyond pharmacology (Tu, Nghiem, & Chivas, 2010).

Boron in Plant Nutrition

Boron compounds, including those with boronic acid groups, are explored for their role in plant boron nutrition. The development of boron-buffered solutions for studies on plant boron nutrition highlights the versatility of boronic acid derivatives in agricultural sciences, offering insights into their use in controlled studies of plant growth and development (Asad, Bell, Dell, & Huang, 2004).

Corrosion Inhibition

Compounds containing boronic acid functionalities, including this compound, are examined for their potential as corrosion inhibitors. The study of tolyltriazole, which shares structural similarities with indazole derivatives, in protecting copper against corrosion, provides a basis for exploring indazole-boronic acid derivatives in materials science for protecting metal surfaces (Walker, 1976).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and coupling partners.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 3-Methyl-1H-indazol-5-yl-5-boronic acid would act as a nucleophile. The boronic acid moiety would undergo transmetalation with a palladium catalyst, transferring the organic group (in this case, the 3-Methyl-1H-indazol-5-yl group) to the palladium . This forms a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The compound’s use in the synthesis of various bioactive molecules suggests that it could indirectly influence numerous biochemical pathways depending on the final product of the synthesis .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body . The compound’s bioavailability would depend on factors such as its formulation, route of administration, and the individual’s physiological characteristics .

Result of Action

The molecular and cellular effects of 3-Methyl-1H-indazol-5-yl-5-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of various complex organic compounds .

Action Environment

The action, efficacy, and stability of 3-Methyl-1H-indazol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, temperature, and solvent . Furthermore, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

(3-methyl-2H-indazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPMZQXVUISBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NN=C2C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657255
Record name (3-Methyl-2H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245816-25-4
Record name B-(3-Methyl-1H-indazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-2H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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